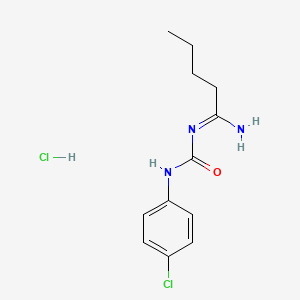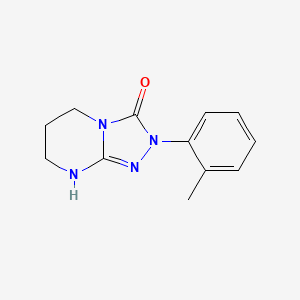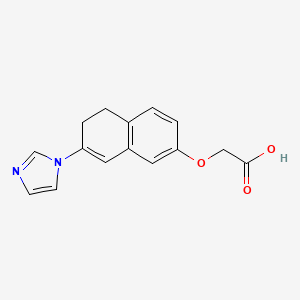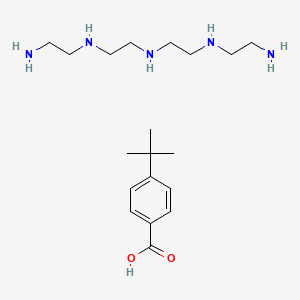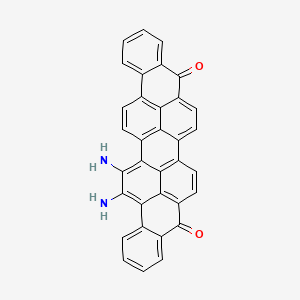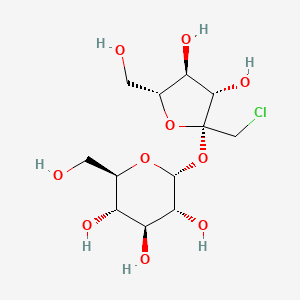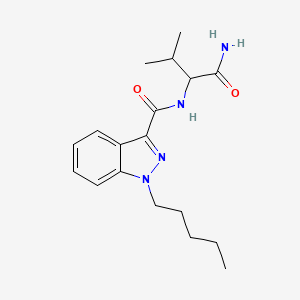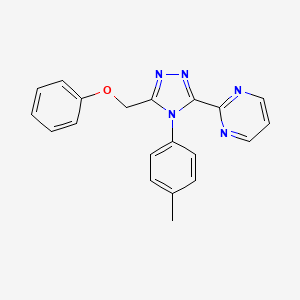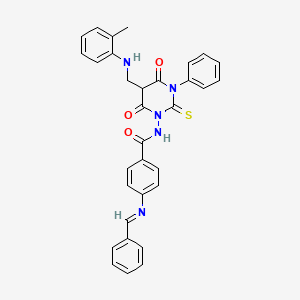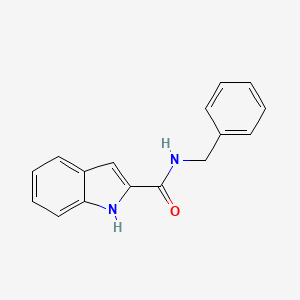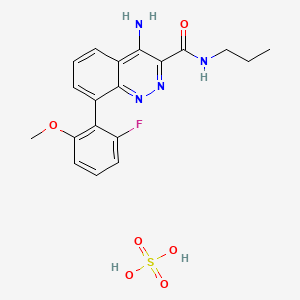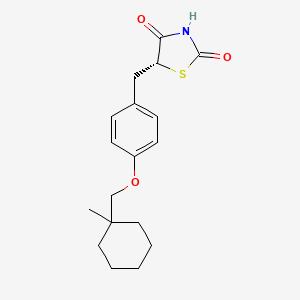
Ciglitazone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciglitazone, ®- is a member of the thiazolidinedione class of compounds. Developed by Takeda Pharmaceuticals in the early 1980s, it is considered the prototypical compound for this class . Although it was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
Preparation Methods
The synthesis of Ciglitazone involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the thiazolidinedione ring . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ciglitazone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazolidinedione ring, potentially altering its biological activity.
Reduction: Reduction reactions can affect the benzyl group, leading to different derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of benzyl derivatives .
Scientific Research Applications
Mechanism of Action
Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity (EC50 of 3.0 μM) . This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism . The activation of PPARγ leads to increased adipogenesis, decreased differentiation and angiogenesis in human umbilical vein endothelial cells, and reduced osteoblastogenesis in human mesenchymal stem cells .
Comparison with Similar Compounds
Ciglitazone is often compared with other thiazolidinediones, such as:
Pioglitazone: Marketed as Actos™, it is used clinically to treat type 2 diabetes mellitus.
Rosiglitazone: Marketed as Avandia™, it is another anti-diabetic drug but has faced restrictions due to cardiovascular risks.
Troglitazone: Initially approved for diabetes treatment but withdrawn due to hepatotoxicity.
Lobeglitazone: Approved in Korea for diabetes treatment, it is a newer member of the thiazolidinedione class.
Ciglitazone’s uniqueness lies in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other clinically used drugs .
Properties
CAS No. |
96207-25-9 |
|---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5R)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m1/s1 |
InChI Key |
YZFWTZACSRHJQD-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3 |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



